molecular formula C9H10O5S B11825716 2-(3-Methoxybenzenesulfonyl)acetic acid

2-(3-Methoxybenzenesulfonyl)acetic acid

Cat. No.: B11825716
M. Wt: 230.24 g/mol
InChI Key: QCOBAPMSGITDOS-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzenesulfonyl)acetic acid is an organic compound with the molecular formula C9H10O5S It is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a sulfonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methoxybenzenesulfonyl chloride with sodium acetate in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-(3-Methoxybenzenesulfonyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzenesulfonyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-methoxybenzoic acid, while reduction of the sulfonyl group may produce 3-methoxybenzyl sulfide.

Scientific Research Applications

2-(3-Methoxybenzenesulfonyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxybenzenesulfonyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxybenzenesulfonyl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    3-Methoxybenzenesulfonamide: Contains a sulfonamide group instead of an acetic acid group.

    3-Methoxybenzenesulfonyl chloride: Precursor used in the synthesis of 2-(3-Methoxybenzenesulfonyl)acetic acid.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H10O5S

Molecular Weight

230.24 g/mol

IUPAC Name

2-(3-methoxyphenyl)sulfonylacetic acid

InChI

InChI=1S/C9H10O5S/c1-14-7-3-2-4-8(5-7)15(12,13)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)

InChI Key

QCOBAPMSGITDOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)CC(=O)O

Origin of Product

United States

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